4-(3-chlorophenyl)-2H-1,2,3-triazole
Description
Overview of 1,2,3-Triazole Ring Systems in Organic Chemistry
The 1,2,3-triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃, featuring two carbon atoms and three adjacent nitrogen atoms. nih.govchemmethod.commdpi.com This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties and its role in the synthesis of functional molecules. researchgate.net Triazoles are aromatic, possessing a delocalized 6π-electron system across the sp²-hybridized atoms of the ring, which imparts significant stability. mdpi.commdpi.com This inherent stability makes the triazole ring resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions.
The chemistry of triazoles dates back to the late 19th century. However, significant interest in the 1,2,3-triazole isomer surged with the work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloaddition reactions. mdpi.com This reaction, involving an azide (B81097) and an alkyne, typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.
A revolutionary advancement came in the early 2000s with the independent discovery by the groups of K. Barry Sharpless and Morten Meldal of a copper(I)-catalyzed variant of this reaction. researchgate.net Termed the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this reaction is a premier example of "click chemistry," a concept introduced by Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only innocuous byproducts. researchgate.net The CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net This breakthrough provided chemists with a robust and reliable method for linking molecules, leading to an explosion of research into triazole-containing compounds. nih.gov
The 1,2,3-triazole ring is a planar, aromatic system. All five atoms in the ring are sp² hybridized, and the six pi (π) electrons are delocalized, fulfilling Hückel's rule for aromaticity. mdpi.comncl.res.in This aromatic character contributes to its high thermal and chemical stability. mdpi.com The triazole ring possesses a significant dipole moment (approximately 5 Debye), which is larger than that of a standard amide bond. nih.gov
These features allow the 1,2,3-triazole ring to act as a bioisostere for the amide bond, a common linkage in peptides and proteins. nih.gov Specifically, the 1,4-disubstituted triazole is considered an excellent mimic of a trans-peptide bond. nih.gov Its high polarity and ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking, combined with its resistance to metabolic degradation, make it a valuable component in the design of peptidomimetics and other biologically active molecules. nih.gov
Table 1: General Properties of the 1,2,3-Triazole Scaffold
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂H₃N₃ | nih.gov |
| Molar Mass | 69.07 g/mol | nih.gov |
| Aromaticity | Yes (6π electrons) | mdpi.commdpi.com |
| Hybridization | All ring atoms are sp² hybridized | mdpi.comncl.res.in |
| Dipole Moment | ~5 D | nih.gov |
| Stability | Resistant to oxidation, reduction, and hydrolysis | mdpi.com |
Rationale for Investigating Halogenated Phenyl Triazole Derivatives
The incorporation of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Introducing halogen atoms to a phenyl-triazole scaffold can significantly enhance its biological activity. Studies have shown that fluorinated triazoles, for instance, often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. nih.gov In various series of triazole derivatives, the presence of chloro or bromo substituents on the phenyl ring has been linked to potent antibacterial or antifungal activities. nih.gov For example, research on 1,2,4-triazole (B32235) derivatives has shown that compounds with a 2-chlorophenyl group possess more comprehensive fungus-inhibiting properties. nih.gov Furthermore, the presence of halogens like chlorine and fluorine in triazole compounds has been shown to result in more potent antifungal activity than electron-withdrawing groups like nitro groups. This makes the systematic investigation of halogenated analogues a rational approach in the search for new bioactive compounds.
The specific position of a substituent on an aromatic ring can have a profound impact on a molecule's biological activity. The meta (3-position) substitution pattern is of particular interest. In a study on 1,2,4-triazole-3-thiones, a compound featuring a 5-(3-chlorophenyl) group, specifically 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrated the strongest anticonvulsant activity within its tested series. mdpi.com Similarly, other research efforts have focused on synthesizing 1,2,4-triazole derivatives containing a 3-chlorophenyl group to evaluate their antibacterial properties.
While not a triazole, a study on benzodiazepine (B76468) analogues provided a key insight, showing that placing a chlorine atom at the meta position resulted in higher biological activity than an ortho (2-position) substitution, a phenomenon attributed in part to reduced steric hindrance. ncl.res.in This principle suggests that the 3-chlorophenyl group can offer a favorable balance of electronic effects and spatial arrangement for interaction with biological targets. Therefore, investigating the 3-chlorophenyl substitution on the 4-position of a 1,2,3-triazole ring is a logical step in exploring structure-activity relationships.
Table 2: Example of Biological Activity in a meta-Chlorophenyl Triazole Derivative
| Compound | Test | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Maximal Electroshock-Induced Seizure (MES) test in mice | ED₅₀ (Effective Dose, 50%) | 38.5 mg/kg | mdpi.com |
Research Objectives and Scope Concerning 4-(3-chlorophenyl)-2H-1,2,3-triazole
The scope of such research generally includes:
Synthesis: Development of an efficient and regioselective synthetic route to obtain pure this compound, likely utilizing the Huisgen cycloaddition or a related click chemistry approach.
Structural Characterization: Unambiguous confirmation of the molecular structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography.
Evaluation of Properties: A systematic investigation of its physicochemical and biological properties. This often involves comparing its activity (e.g., antimicrobial, anticonvulsant, anticancer) against that of its isomers (e.g., 4-(2-chlorophenyl)- and 4-(4-chlorophenyl)-1,2,3-triazoles) and the unsubstituted parent compound (4-phenyl-1,2,3-triazole). This comparative analysis is crucial for elucidating the precise role of the halogen's position on the molecule's function.
Ultimately, the goal is to build a comprehensive understanding of how this specific structural arrangement influences molecular behavior, thereby contributing valuable data to the rational design of new, more effective therapeutic agents or functional materials.
Properties
CAS No. |
55751-15-0 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(3-chlorophenyl)-2H-1,2,3-triazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment. rsc.org
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the triazole ring and the substituted phenyl ring.
Triazole Proton: A singlet peak corresponding to the C5-H proton of the triazole ring.
Aromatic Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the 3-chlorophenyl ring. The substitution pattern will lead to a complex splitting pattern.
N-H Proton: A broad singlet for the N-H proton of the 2H-triazole tautomer, which may exchange with deuterium upon addition of D₂O.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show signals for each unique carbon atom.
Triazole Carbons: Two signals for the C4 and C5 carbons of the triazole ring.
Aromatic Carbons: Six distinct signals for the carbons of the 3-chlorophenyl ring. The carbon attached to the chlorine atom (C3') and the carbon attached to the triazole ring (C1') would have characteristic chemical shifts influenced by the respective substituents.
The expected chemical shifts for these signals can be estimated based on data from similar substituted triazole compounds. urfu.rursc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Predicted Signal | Multiplicity | Description | Predicted Signal | Description |
| Aromatic Region | Multiplet (m) | 4 protons from the 3-chlorophenyl ring | Aromatic Region | 6 distinct signals for the 3-chlorophenyl ring carbons |
| Triazole C-H | Singlet (s) | 1 proton at the C5 position of the triazole ring | Triazole Carbons | 2 signals for C4 and C5 of the triazole ring |
| Triazole N-H | Broad Singlet (br s) | 1 proton on a nitrogen of the triazole ring |
To confirm the assignments made from 1D NMR and to establish connectivity between atoms, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the chlorophenyl ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This would definitively link the proton signals from the triazole C5-H and the chlorophenyl C-H groups to their corresponding carbon signals in the ¹³C spectrum. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
Modern analysis of vibrational spectra often involves comparing the experimentally measured IR and Raman spectra with spectra calculated using computational methods like Density Functional Theory (DFT). nih.govelsevierpure.com This approach allows for a more accurate and detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, wagging). researchgate.net For this compound, theoretical calculations would be performed on the optimized molecular geometry. The calculated vibrational frequencies are typically scaled to correct for systematic errors in the computational method, leading to excellent agreement with experimental data. nih.gov This correlative approach helps to resolve ambiguities in band assignments that might arise from complex overlapping signals in the experimental spectra.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands that are diagnostic for its key structural features.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Triazole) | Stretching | 3100 - 3300 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Triazole) | Stretching | ~3150 | Medium |
| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | Medium to Strong |
| C=N / N=N (Triazole) | Ring Stretching | 1450 - 1650 | Medium |
| C-N (Triazole) | Stretching | 1000 - 1300 | Medium |
| C-Cl | Stretching | 600 - 800 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |
The presence of a broad N-H stretching band, aromatic C-H stretches above 3000 cm⁻¹, and strong bands corresponding to the aromatic C=C stretching and the C-Cl stretch would be key identifiers in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.
For this compound (C₈H₆ClN₃), the molecular weight is approximately 179.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak would also be observed at m/z 181 with an intensity of about one-third of the M⁺ peak, which is a definitive indicator of the presence of a single chlorine atom.
The fragmentation of triazole derivatives often involves the loss of stable neutral molecules. A common fragmentation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.gov Therefore, a significant fragment ion would be expected at m/z 151 (M-28). Further fragmentation of the chlorophenyl moiety could lead to the loss of a chlorine radical or HCl, generating other characteristic ions in the spectrum. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed molecular structure. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that begins with the growth of high-quality crystals suitable for analysis. For triazole derivatives, this is often achieved through slow evaporation or recrystallization from common organic solvents like acetonitrile, methanol, or acetone nih.gov.
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is typically cooled to a low temperature, such as 120 K or 150 K, using a nitrogen cryostat to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structural model nih.govacs.orgnih.gov. The crystal is then irradiated with a monochromatic X-ray beam, commonly Mo-Kα radiation (λ ≈ 0.71 Å) researchgate.net. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
Data collection involves rotating the crystal and recording these diffraction patterns at different orientations. Sophisticated software is used for data collection, image processing, and intensity data scaling nih.gov. The resulting data set is then used to solve the crystal structure. The process involves determining the unit cell dimensions and the space group, followed by solving the phase problem to generate an initial electron density map. This map is then used to build and refine a molecular model, a process that iteratively improves the fit between the calculated and observed diffraction data until a final, accurate structure is obtained mdpi.com.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid material. In chlorophenyl-triazole derivatives, hydrogen bonds and π-π stacking are prominent interactions that direct the supramolecular assembly acs.orgnih.govhelsinki.fi.
Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors like -OH or -NH2, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. In the crystal structures of related compounds, weak C-H···N hydrogen bonds are frequently observed, where a hydrogen atom from a chlorophenyl ring or the triazole ring interacts with a nitrogen atom of an adjacent molecule acs.orgnih.govresearchgate.net. These interactions, along with other weak hydrogen bonds like C-H···Cl, link molecules into chains, dimers, or more complex three-dimensional networks researchgate.netnih.gov. For instance, in the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, molecules are linked by N-H···N hydrogen bonds, forming distinct chains and networks researchgate.net.
π-π Stacking: The aromatic nature of both the 3-chlorophenyl and the 1,2,3-triazole rings facilitates π-π stacking interactions. These occur when the electron-rich π systems of aromatic rings on adjacent molecules align, typically in a parallel-displaced or face-to-face fashion uva.es. These interactions are crucial for stabilizing the crystal packing, often linking molecular chains or sheets into a robust three-dimensional architecture nih.govnih.gov. The presence of hydrogen bonding can enhance the stability of these π-π stacking interactions by influencing the electron distribution within the aromatic rings helsinki.fi. In some crystal structures, these interactions are characterized by intercentroid distances between rings of approximately 3.8 Å nih.gov.
| Interaction Type | Description | Significance in Crystal Packing | Source Compound Example |
|---|---|---|---|
| N-H···N | Hydrogen bond between an amino group donor and a triazole nitrogen acceptor. | Forms molecular chains and 2D networks. researchgate.net | 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole researchgate.net |
| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | Links molecules into dimers and three-dimensional networks. nih.govnih.gov | 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Links molecular chains into sheets and stabilizes the overall 3D structure. nih.govnih.gov | 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one nih.gov |
| C-H···Cl | Weak hydrogen bond involving the chlorine substituent. | Contributes to the formation of supramolecular chains. nih.gov | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of triazole derivatives, while column chromatography is frequently used for their purification from reaction mixtures amazonaws.comamazonaws.com.
For purity analysis, reversed-phase HPLC (RP-HPLC) is a commonly employed technique nih.gov. In this method, a nonpolar stationary phase, such as a C18 or C6-phenyl column, is used with a polar mobile phase nih.govresearchgate.net. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for analyzing triazole compounds consists of a mixture of acetonitrile and water or a phosphate buffer, often with a gradient elution where the proportion of the organic solvent is increased over time to elute more strongly retained components nih.govresearchgate.net. Detection is commonly achieved using a UV detector, as the aromatic rings in the triazole derivatives absorb UV light at specific wavelengths, such as 215, 254, or 262 nm researchgate.netrsc.org. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.
For the isolation and purification of triazole derivatives on a preparative scale, column chromatography using silica gel is a standard and effective method amazonaws.comamazonaws.comcambridge.org. The crude product from a synthesis is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate, is passed through the column amazonaws.comcambridge.org. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica, allowing for their separation and collection as purified fractions. The progress of the separation is often monitored by Thin Layer Chromatography (TLC) mdpi.com.
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Application |
|---|---|---|---|---|
| HPLC | Symmetry C18 nih.gov | Acetonitrile and water nih.gov | UV | Purity assessment |
| HPLC | C6-phenyl researchgate.net | Acetonitrile and phosphate buffer (gradient) researchgate.net | UV (262 nm) researchgate.net | Quantitative analysis |
| UHPLC | Acquity CSH Fluoro-Phenyl | Acetonitrile/water with 0.1% trifluoroacetic acid rsc.org | UV (215 and 254 nm) rsc.org | Purity analysis (>95%) |
| Column Chromatography | Silica gel amazonaws.comcambridge.org | Petroleum ether:ethyl acetate mixture amazonaws.comcambridge.org | - | Purification/Isolation |
Theoretical and Computational Investigations of 4 3 Chlorophenyl 2h 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(3-chlorophenyl)-2H-1,2,3-triazole. These methods are used to predict its molecular geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and to determine the most stable conformation (optimized molecular geometry) of molecules like this compound. researchgate.netsemanticscholar.org Methodologies such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for these calculations. researchgate.netmdpi.comnih.gov
The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For chlorophenyl-triazole derivatives, studies show that the molecular structure is often slightly out of plane. mdpi.combohrium.comnih.gov DFT calculations provide precise values for these geometric parameters. For instance, in a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the dihedral angles between the triazole ring and the phenyl rings were found to be 41.61(15)° and 80.73(11)°. researchgate.net Such calculations for this compound would similarly define the spatial relationship between its chlorophenyl group and the 2H-1,2,3-triazole ring. The agreement between theoretically calculated and experimentally determined structures is often very high, confirming the accuracy of the DFT methods. mdpi.combohrium.com
Table 1: Representative Geometric Parameters Calculated for Triazole Derivatives Using DFT This table presents typical data found in DFT studies of similar compounds and is illustrative for this compound.
| Parameter | Typical Calculated Value (Angstrom Å or Degrees °) | Reference Methodology |
| C-Cl Bond Length | ~1.74 Å | B3LYP/6-31G(d,p) |
| C-N (Triazole Ring) | ~1.32 - 1.38 Å | B3LYP/6-31G(d,p) |
| N-N (Triazole Ring) | ~1.28 - 1.35 Å | B3LYP/6-31G(d,p) |
| C-C (Phenyl Ring) | ~1.39 Å | B3LYP/6-31G(d,p) |
| Phenyl-Triazole Dihedral Angle | Variable (e.g., 40-80°) | B3LYP/6-31G(d,p) |
Note: The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the chemical reactivity of a molecule. bohrium.comsci-hub.se The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). sci-hub.se
For triazole derivatives, MEP studies consistently show that the most electronegative regions, typically colored red or yellow on an MEP map, are located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. sci-hub.seresearchgate.net The chlorine atom on the phenyl ring also contributes to an electronegative region. Conversely, electropositive areas, shown in blue, are generally found around the hydrogen atoms of the phenyl and triazole rings. sci-hub.se This analysis suggests that the nitrogen atoms of the triazole ring in this compound are likely sites for hydrogen bonding and interactions with electrophiles. bohrium.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For example, a study on a similar p-chlorophenyl substituted triazole derivative calculated a HOMO-LUMO gap of 4.713 eV, indicating a quite stable structure. researchgate.net In many triazole derivatives, the electron density of the HOMO and LUMO is primarily distributed over the aromatic and heterocyclic rings. researchgate.netnih.gov
Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Triazole Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole researchgate.net | - | - | 4.713 | B3LYP/6-31G(d,p) |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)... researchgate.net | - | - | 3.08 | 6-311G(d,p) |
| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7c) nih.gov | - | - | 4.618 | M06/6-311G(d,p) |
Note: These values illustrate the typical range for this class of compounds.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. sci-hub.senih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength. nih.gov
In the context of this compound, NBO analysis would be used to investigate intramolecular charge transfer between the chlorophenyl ring and the triazole moiety. It can also elucidate the nature of intermolecular interactions, such as hydrogen bonds, by analyzing the interactions between the lone pairs on the nitrogen atoms (donors) and antibonding orbitals of neighboring molecules (acceptors). nih.govbohrium.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. nih.govarabjchem.org MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in aqueous solution or when interacting with a protein. nih.gov
By simulating the movements of atoms over a period, MD can reveal the stability of different conformations and the dynamics of ligand-receptor complexes. arabjchem.org For triazole analogues, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking and to analyze the persistence of key interactions, such as hydrogen bonds and π-π stacking, with protein residues. nih.gov
Molecular Docking Studies and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to understand the potential biological activity of compounds by modeling their interactions with the active site of an enzyme or receptor. semanticscholar.orgmdpi.com
For triazole derivatives, docking studies have been performed against a wide array of protein targets implicated in various diseases. semanticscholar.orgnih.govarabjchem.org The 1,2,3-triazole scaffold is recognized for its ability to form hydrogen bonds and other non-covalent interactions with protein residues. mdpi.combohrium.com In docking simulations involving this compound, key interactions would be expected to involve the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors and the chlorophenyl ring participating in hydrophobic or π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov The binding affinity, often expressed as a docking score or binding energy (kcal/mol), is calculated to rank potential inhibitors. bohrium.com
Table 3: Potential Protein Targets and Key Interactions for Chlorophenyl-Triazole Scaffolds
| Potential Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Type of Interaction | Reference |
| Matrix Metalloproteinase-2 (MMP-2) | Cancer | - | Hydrogen Bonds | mdpi.comnih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Diabetes | Glu205, Glu206, Tyr662, Phe357 | Hydrogen Bonds, π-π Stacking | nih.gov |
| Topoisomerase II | Cancer | - | Hydrogen Bonds, Hydrophobic Interactions | arabjchem.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | - | Hydrogen Bonds, Hydrophobic Interactions | semanticscholar.org |
| Cytochrome P450-dependent enzymes (e.g., CYP51) | Fungal Infections | Heme group, Hydrophobic residues | Coordinate Bonds, Hydrophobic Interactions | nih.gov |
Computational Assessment of Binding Affinities
Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. This method calculates a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.
While specific docking studies for this compound are not extensively documented, research on structurally analogous 1,2,3-triazole derivatives provides significant insight into their binding capabilities. For instance, computational docking analyses of various 1,2,3-triazole hybrids against different protein targets have shown promising binding affinities, often in the range of -6.0 to -8.8 kcal/mol against viral proteases. nih.gov
In studies of related 1-phenyl-1H-1,2,3-triazole derivatives, docking simulations are a critical step to rationalize their biological activity. ijcce.ac.ir The binding energy values help to quantify the stability of the ligand-protein complex. For a series of novel 1,2,3-triazole derivatives designed as potential inhibitors for the main protease of COVID-19, calculated binding affinities ranged from -6.0 to -8.8 kcal/mol. nih.gov Such computational assessments are fundamental in prioritizing compounds for synthesis and biological evaluation.
Below is a representative table illustrating typical binding affinity data obtained from molecular docking studies for analogous triazole compounds against a hypothetical protein target.
| Compound Series | Representative Compound | Target Protein | Binding Affinity (kcal/mol) |
| Phenyl-1,2,3-triazole Hybrids | Compound 6g | Tubulin | -8.9 |
| Phenyl-1,2,3-triazole Hybrids | Compound 6j | Tubulin | -8.7 |
| 1,2,3-Triazole-Thiadiazole Hybrids | Compound 12 | COVID-19 Mpro (6LU7) | -8.8 |
| 1,2,3-Triazole-Thiadiazole Hybrids | Compound 16 | COVID-19 Mpro (6LU7) | -8.5 |
Note: The data presented are for structurally related 1,2,3-triazole derivatives to illustrate typical binding affinity values.
Identification of Potential Molecular Targets and Binding Sites
A key application of computational biology is the identification of potential protein targets for a given compound. For the 4-(3-chlorophenyl)-1,2,3-triazole scaffold, studies on closely related analogs have identified several potential molecular targets. A significant target identified for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives is Steroid Sulfatase (STS) , an enzyme implicated in hormone-dependent cancers. nih.govnih.gov The binding site of STS is a well-defined pocket where these triazole-based inhibitors can anchor, preventing the enzyme from processing its natural substrates. nih.gov
Other potential targets for the broader class of triazole derivatives include:
Carbonic Anhydrase-II: A zinc-containing metalloenzyme where the triazole ring can interact with active site residues. nih.gov
α-glucosidase: An enzyme involved in carbohydrate metabolism, where triazoles have been shown to interact with key residues like Phe157, Arg312, and His279. elsevierpure.com
Viral Proteases: The main protease (Mpro) of SARS-CoV-2 has been identified as a target for 1,2,3-triazole derivatives, which bind within its catalytic site. nih.gov
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)
The stability of a ligand within a protein's binding site is governed by a network of non-covalent intermolecular interactions. Computational analyses are essential for dissecting these interactions at the atomic level. For the 4-(3-chlorophenyl)-1,2,3-triazole scaffold, interactions are primarily driven by its distinct chemical features: the aromatic chlorophenyl ring and the nitrogen-rich triazole ring.
Based on studies of analogous compounds docked into targets like STS and viral proteases, the following key interactions are observed: nih.govnih.gov
Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors. They can form crucial hydrogen bonds with the backbone or side chains of amino acid residues such as histidine, arginine, or serine within the active site. These interactions are often critical for anchoring the ligand in the correct orientation. nih.govelsevierpure.com
Hydrophobic Interactions: The phenyl ring and the chlorine atom are hydrophobic. The 3-chlorophenyl moiety readily engages in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, isoleucine, and phenylalanine, contributing significantly to binding affinity. nih.gov
π-π Stacking: The aromatic nature of both the phenyl and triazole rings allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These stacking interactions, where the planar rings align face-to-face or in a T-shaped manner, add to the stability of the ligand-protein complex.
The table below summarizes the types of interactions observed for analogous 1,2,3-triazole inhibitors within the binding sites of their target proteins.
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | 1,2,3-Triazole Nitrogens | His, Gln, Asn, Ser, Thr |
| Hydrophobic | 3-Chlorophenyl Ring | Leu, Val, Ile, Ala, Phe |
| π-π Stacking | 1,2,3-Triazole Ring | Phe, Tyr, Trp |
| π-π Stacking | 3-Chlorophenyl Ring | Phe, Tyr, Trp |
Quantitative Structure-Property Relationship (QSPR) Studies Using Computational Approaches
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. researchgate.netresearchgate.net These models are invaluable for predicting the properties of new, unsynthesized molecules, thereby saving time and resources.
For a molecule like this compound, a QSPR model would be built by first calculating a set of numerical values known as molecular descriptors . These descriptors quantify various aspects of the molecule's structure:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule (e.g., Zagreb index, Harary index). They provide a numerical representation of the molecular graph. researchgate.net
Electronic Descriptors: These relate to the electron distribution in the molecule. For this compound, the electronegative chlorine atom would strongly influence descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Quantum-Chemical Descriptors: These are derived from quantum chemistry calculations and include parameters like total energy, heat of formation, and ionization potential.
Physicochemical Descriptors: These include properties like molar refractivity (MR), logP (a measure of lipophilicity), and polar surface area (PSA). The presence of the chlorine atom tends to increase the lipophilicity of the molecule.
Once calculated for a series of related triazole compounds, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build an equation that predicts a specific property (the dependent variable), such as lipophilicity (logP) or toxicity. researchgate.netnih.gov For example, a QSPR study on a series of 1,2,4-triazole (B32235) derivatives successfully modeled their lipophilicity using topological indices and an indicator for the presence of oxygen atoms. researchgate.net Such models undergo rigorous internal and external validation to ensure their statistical significance and predictive power. nih.gov While a specific QSPR model for this compound has not been reported, the principles of the approach allow for the prediction of its properties based on models developed for structurally similar compounds.
Investigation of Biological and Pharmacological Relevance: Mechanistic Insights and Target Identification
Enzyme Inhibition and Activation Mechanisms
Compounds incorporating the 1,2,3-triazole ring system are recognized for their ability to interact with and modulate the activity of a wide array of enzymes. isp.edu.pknih.gov This interaction is often attributed to the unique electronic and structural properties of the triazole ring, which can engage in hydrogen bonding and coordinate with metal ions within enzyme active sites. nih.gov
Studies on Specific Enzyme Families (e.g., Xanthine Oxidase, Matrix Metalloproteinases, IDO1/IDO2, Kinases like EGFR/VEGFR-2/BRAFV600E, Thymidylate Synthase)
Research has demonstrated the inhibitory potential of 1,2,3-triazole derivatives against several key enzyme families implicated in various diseases.
Thymidylate Synthase (TS): As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate, a precursor for DNA synthesis, TS is a well-established target in cancer therapy. mdpi.comnih.gov Hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and identified as potent TS inhibitors. mdpi.com Certain compounds from these series have demonstrated significantly greater inhibitory activity than the standard drug pemetrexed (B1662193). mdpi.comnih.gov For instance, one study found that compounds 12 and 13 inhibited the TS enzyme with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, compared to pemetrexed's IC₅₀ of 6.75 µM. mdpi.com Another series of thymol-1,3,4-oxadiazole derivatives linked to a 1,2,3-triazole scaffold also showed potent TS inhibition, with IC₅₀ values ranging from 1.95 to 4.24 µM, surpassing the efficacy of pemetrexed (IC₅₀ = 7.26 µM). nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a role in cancer immunotherapy by catalyzing the rate-limiting step in tryptophan metabolism. nih.govfrontiersin.org Several 1,2,3-triazole derivatives have been designed as IDO1 inhibitors. nih.govfrontiersin.orgresearchgate.net Molecular docking studies suggest that the triazole ring can bind to the heme iron in the IDO1 active site, competitively inhibiting its activity. frontiersin.org A series of compounds featuring urea (B33335) and 1,2,3-triazole structures yielded inhibitors with IC₅₀ values below 10 μM in a Hela cell-based functional assay, with compound 3a showing an IC₅₀ of 0.75 μM. nih.gov Similarly, erlotinib-linked 1,2,3-triazole derivatives have demonstrated remarkable inhibitory activities against IDO1, with one compound exhibiting an IC₅₀ value of 0.32 ± 0.07 μM. frontiersin.org
Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its inhibition is a primary strategy for treating hyperuricemia and gout. bohrium.comnih.govbohrium.com A series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were designed and evaluated for XO inhibitory activity. bohrium.comnih.gov One compound, 9m , emerged as a particularly effective inhibitor with an IC₅₀ value of 0.70 μM, making it approximately 14 times more potent than the standard drug allopurinol. bohrium.comnih.gov
Kinases (EGFR/VEGFR-2/BRAFV600E): Receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), along with serine/threonine kinase BRAF, are critical targets in cancer therapy due to their role in cell proliferation and angiogenesis. rsc.orgnih.govnih.gov Novel hybrids combining 1,2,3-triazole with quinazoline-4-one or 1,2,4-oxadiazole (B8745197) have been developed as dual inhibitors. rsc.orgnih.govnih.gov Certain 1,2,3-triazole/quinazoline-4-one hybrids showed potent dual inhibition of EGFR and BRAFV600E. rsc.orgnih.gov In one study, a 1,2,3-triazole/1,2,4-oxadiazole hybrid demonstrated potent dual inhibition of EGFR and VEGFR-2, with IC₅₀ values of 83 ± 05 nM and 1.80 ± 0.05 nM, respectively. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are enzymes involved in the degradation of the extracellular matrix, playing a role in tumor progression. researchgate.net While research has explored 1,2,4-triazole (B32235) derivatives as MMP-9 inhibitors, specific studies focusing on 4-(3-chlorophenyl)-2H-1,2,3-triazole are less prevalent. researchgate.net One study synthesized a series of 1,2,4-triazole derivatives, with some compounds showing over 50% MMP-9 inhibition at a concentration of 100 µg/mL. researchgate.net
| Enzyme Target | Compound Series/Name | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ | Source |
|---|---|---|---|---|---|
| Thymidylate Synthase | Compound 12 (1,2,3-triazole/1,3,4-oxadiazole hybrid) | 2.52 µM | Pemetrexed | 6.75 µM | mdpi.com |
| Thymidylate Synthase | Compound 9 (Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrid) | 1.95 µM | Pemetrexed | 7.26 µM | nih.gov |
| IDO1 | Compound 3a (Urea-1,2,3-triazole structure) | 0.75 µM | - | - | nih.gov |
| IDO1 | Compound e (Erlotinib-linked 1,2,3-triazole) | 0.32 µM | - | - | frontiersin.org |
| Xanthine Oxidase | Compound 9m (4-(phenoxymethyl)-1H-1,2,3-triazole) | 0.70 µM | Allopurinol | ~9.8 µM | bohrium.comnih.gov |
| EGFR | Compound 6k (1,2,3-triazole/1,2,4-oxadiazole hybrid) | 83 nM | Erlotinib | 80 nM | nih.gov |
| VEGFR-2 | Compound 6k (1,2,3-triazole/1,2,4-oxadiazole hybrid) | 1.80 nM | Sorafenib | 0.17 nM | nih.gov |
| BRAFV600E | Compound 8g (1,2,3-triazole/quinazoline-4-one hybrid) | 160 nM | Vemurafenib | 130 nM | nih.gov |
Kinetic and Mechanistic Studies of Inhibition/Activation
The mechanism of enzyme inhibition by 1,2,3-triazole compounds often involves direct interaction with the enzyme's active site. Molecular docking studies have been instrumental in elucidating these interactions. For IDO1 inhibitors, the triazole group is positioned to interact with the heme ferrous ion, a mode of binding similar to other reported IDO1 inhibitors. nih.gov In the case of TS inhibition, these compounds are thought to prevent the formation of deoxythymidine monophosphate, a necessary precursor for DNA synthesis, thereby halting cell proliferation. nih.gov For XO inhibitors, molecular docking and dynamics studies have helped to explore the binding mode of the compounds within the enzyme's active pocket. bohrium.comnih.gov Similarly, for kinase inhibitors, docking simulations validate the binding interactions of the hybrid molecules within the active sites of EGFR and BRAFV600E, showing engagement with essential amino acid residues. rsc.orgnih.gov
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, 1,2,3-triazole derivatives have been investigated for their ability to bind to and modulate the function of various cell surface and nuclear receptors.
Ligand-Binding Assays and Affinity Determination
Ligand-binding assays are crucial for determining the affinity of compounds for their target receptors. For 1,2,4-triazole derivatives developed as cannabinoid receptor ligands, radioligand binding assays have been used to determine their affinity for the CB1 receptor, with some compounds showing affinity in the nanomolar range. nih.gov
Agonist and Antagonist Activity Profiling (e.g., Cannabinoid Ligands)
The cannabinoid-1 (CB1) receptor, located in the central and peripheral nervous systems, is involved in regulating intestinal motility. nih.govresearchgate.net A study on 1,2,3-triazole derivatives characterized them in vitro as CB1 antagonists with high selectivity over CB2 receptors. nih.govresearchgate.net The antagonist activity was profiled by assessing their effects on smooth muscle contractility in the mouse ileum and colon. For example, N-benzyl-2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2H-1,2,3-triazol-2-yl]acetamide (compound 3) decreased the amplitude of intestinal muscle contractions in both the ileum and colon. nih.govresearchgate.net
Antiproliferative and Cytotoxic Mechanisms in Cellular Models (In Vitro)
The enzyme inhibition and receptor modulation capabilities of this compound derivatives often translate into potent antiproliferative and cytotoxic effects against various cancer cell lines in vitro.
Numerous studies have evaluated the cytotoxicity of these compounds against a panel of human cancer cells, including breast (MCF-7), colorectal (HCT-116), liver (HepG2), and lung (A549) cancer lines. mdpi.comnih.govnih.govekb.eg Hybrids of 1,2,3-triazole and 1,3,4-oxadiazole that inhibit thymidylate synthase also exhibit remarkable cytotoxic inhibition against MCF-7 and HCT-116 cell lines. mdpi.com Similarly, coumarin-triazole hybrids have shown potent cytotoxic activity against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than that of the standard chemotherapy drug cisplatin. nih.gov A 1,2,4-triazole derivative, compound B9 , exhibited a selective cytotoxic effect on human melanoma (VMM917) cells, being 4.9-fold more potent against cancer cells than normal cells. researchgate.net
The mechanism underlying this cytotoxicity often involves the induction of apoptosis and cell cycle arrest. rsc.orgnih.gov For instance, potent dual EGFR/BRAFV600E inhibitors from the 1,2,3-triazole/quinazoline-4-one series were found to function as activators of pro-apoptotic proteins like caspases 3 and 8, and Bax, while down-regulating the anti-apoptotic protein Bcl2. rsc.orgnih.gov Further investigation revealed that these compounds can induce cell cycle arrest, for example, at the G1 phase transition, preventing cancer cells from progressing through the cell division cycle. nih.gov
| Compound Series/Name | Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| Compound 13 (1,2,3-triazole/1,3,4-oxadiazole hybrid) | MCF-7 | Breast | 1.4 µM | mdpi.com |
| Compound 12 (1,2,3-triazole/1,3,4-oxadiazole hybrid) | HCT-116 | Colorectal | 6.1 µM | mdpi.com |
| Compound 9 (Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrid) | MCF-7 | Breast | 1.1 µM | nih.gov |
| Compound 9 (Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrid) | HCT-116 | Colorectal | 2.6 µM | nih.gov |
| Compound 9 (Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrid) | HepG2 | Liver | 1.4 µM | nih.gov |
| Compound B9 (1,2,4-triazole derivative) | VMM917 | Melanoma | ~16 µM | researchgate.net |
| LaSOM 186 (Coumarin-triazole hybrid) | MCF-7 | Breast | 2.66 µM | nih.gov |
| Compound 8g (1,2,3-triazole/quinazoline-4-one hybrid) | MCF-7 | Breast | 0.04 µM | nih.gov |
| Compound 8g (1,2,3-triazole/quinazoline-4-one hybrid) | A549 | Lung | 0.09 µM | nih.gov |
Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2 Modulation)
The induction of apoptosis, or programmed cell death, is a hallmark of many effective chemotherapeutic agents. While direct studies on this compound are limited, research on structurally related triazole compounds provides significant insights into the pro-apoptotic mechanisms potentially triggered by this chemical family. The primary pathways involve the activation of caspases and the modulation of the Bcl-2 family of proteins.
Apoptosis is executed through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, such as caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway. mdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). mdpi.com The balance between these proteins dictates cell fate, with a shift towards pro-apoptotic members leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of initiator caspase-9 and effector caspase-3. researchgate.netijper.org
Studies on various 1,2,3-triazole and 1,2,4-triazole hybrids have demonstrated their ability to perturb this balance. For instance, certain 1,2,3-triazole/1,2,4-oxadiazole hybrids have been shown to promote apoptosis by down-regulating the anti-apoptotic protein Bcl-2 while simultaneously activating pro-apoptotic Bax, caspase-8, and caspase-3. nih.gov Similarly, novel 1,2,4-triazole-chalcone hybrids induce apoptosis through the increased expression of Bax, release of cytochrome c, and activation of caspases-3, -8, and -9. researchgate.net The critical role of caspase-3 is underscored by findings that its inhibition can significantly reduce the apoptosis induced by these hybrid compounds. researchgate.net Further research has identified that some triazole precursors can up-regulate caspases-7 and -9, confirming the induction of the intrinsic apoptotic pathway. nih.gov
These findings collectively suggest that triazole derivatives, as a class, can initiate apoptosis through a multi-pronged approach involving both the intrinsic and extrinsic pathways, characterized by the modulation of Bcl-2 family proteins and the activation of a cascade of caspases.
Cell Cycle Arrest Mechanisms and Phase Specificity
Disruption of the cell division cycle is another key strategy in cancer therapy. Various triazole derivatives have been shown to exert antiproliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from replicating.
The cell cycle is a tightly regulated process with major checkpoints at the G1/S and G2/M transitions. The ability of a compound to halt the cycle at one of these phases can prevent the propagation of malignant cells. Research into triazole-containing compounds has revealed phase-specific inhibitory activity. For example, a triazole precursor was found to arrest the cell cycle in the G1 phase in the MCF-7 breast cancer cell line. nih.govdntb.gov.ua In contrast, a different study on a 1,2,3-triazole derivative bearing a (12R)-4-bromophenyl moiety demonstrated cell cycle arrest at the G2/M phase in PANC-1 pancreatic cancer cells. mdpi.com
Furthermore, synthetic 1,2,4-triazole-3-carboxamides have been confirmed to exhibit their antiproliferative activities through the induction of cell cycle arrest. researchgate.netnih.gov Benzimidazole-based 1,3,4-oxadiazoles linked to a 1,2,3-triazole moiety have also been reported to cause suppression of the cell cycle. mdpi.com These results indicate that the antiproliferative effects of the broader triazole family are closely linked to their ability to interfere with cell cycle progression, although the specific phase of arrest (G1 or G2/M) can vary depending on the full chemical structure of the derivative and the type of cancer cell being studied.
Inhibition of Angiogenesis in in vitro assays
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, survival, and metastasis. nih.gov Targeting this process is a validated and effective cancer therapy approach. A key mediator of tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. nih.gov Inhibition of VEGFR-2 signaling is a primary strategy for preventing angiogenesis. nih.gov
Several studies have highlighted the potential of triazole derivatives as anti-angiogenic agents by targeting VEGFR-2. Hybrid molecules combining 1,2,3-triazole and 1,2,4-oxadiazole moieties have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, which are crucial in signaling pathways that regulate tumor cell proliferation and angiogenesis. nih.gov The simultaneous inhibition of both receptors represents an effective strategy to achieve a synergistic anticancer effect. nih.gov Moreover, bifunctional compounds synthesized from aryl-1,2,3-triazoles and 1-deoxynojirimycin (B1663644) have demonstrated potent inhibition of angiogenesis in in-vitro assays, proving more effective than either component alone. universityofgalway.ie These findings underscore the potential of the aryl-1,2,3-triazole scaffold, such as that in this compound, as a foundational structure for developing novel angiogenesis inhibitors.
ROS Modulation and Nrf2-HO-1 Signaling Pathway Investigation in Microglial Cells
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. mdpi.com Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1). researchgate.netmdpi.com This Nrf2-HO-1 axis plays a critical role in mitigating inflammation and oxidative damage, particularly in the central nervous system where microglial cells are the resident immune cells.
Investigations into triazole derivatives have revealed their capacity to modulate this protective pathway. A notable study found that 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety significantly activated the Nrf2-HO-1 pathway in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov This activation led to a reduction in reactive oxygen species (ROS) production and an alleviation of microglial inflammation. nih.gov Furthermore, it has been shown that scaffolds based on 1,4-diaryl-1,2,3-triazoles can activate the NRF2 signaling pathway, leading to the upregulation of Nrf2-dependent genes like HO-1. nih.gov
While not in microglial cells, related studies on 1,2,4-triazole-3-thione derivatives containing a 3-chlorophenyl group demonstrated significant ROS scavenging activity in U-87 MG glioblastoma cells. nih.govunifi.it These compounds led to a decrease in the intracellular ROS level, highlighting the antioxidant potential of this structural class. nih.gov Collectively, this evidence suggests that the 1,2,3-triazole core structure is a promising pharmacophore for developing agents that can modulate neuroinflammation and oxidative stress via the Nrf2-HO-1 signaling pathway in microglial cells.
Antimicrobial and Antifungal Mechanisms of Action
Compounds featuring the triazole heterocyclic core have long been recognized for their broad-spectrum antimicrobial and antifungal properties. sci-hub.seresearchgate.net This has led to the development of numerous clinically used antifungal drugs and the investigation of novel antibacterial agents. The mechanisms underlying these activities are diverse and depend on the specific triazole scaffold (e.g., 1,2,4-triazole vs. 1,2,3-triazole) and the nature of the microbial target.
Bacterial and Fungal Target Identification
The molecular targets of triazole derivatives have been more clearly elucidated in fungi than in bacteria.
Fungal Targets: The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov By disrupting ergosterol production, triazole agents compromise the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and replication.
Bacterial Targets: The antibacterial mechanisms of triazoles are more varied. Certain 1,2,4-triazole-quinolone hybrids have been shown to function as DNA gyrase inhibitors. nih.gov DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to bacterial cell death. Other triazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, although their precise molecular targets are not always as well-defined. researchgate.netnih.gov
Table 1: Identified Molecular Targets of Triazole Derivatives
| Microbial Class | Identified Target | Mechanism of Action | Reference |
|---|---|---|---|
| Fungi | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to disruption of cell membrane integrity. | nih.gov, nih.gov |
| Bacteria | DNA Gyrase | Inhibition of DNA replication and transcription by preventing DNA supercoiling. | nih.gov |
| Bacteria (S. aureus) | Dehydrosqualene Synthase (putative) | Inhibition of staphyloxanthin biosynthesis, a key virulence factor. | researchgate.net |
Biofilm Formation Inhibition Studies
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. Biofilms confer significant resistance to conventional antimicrobial agents and the host immune system, making them a major clinical challenge. nih.gov Several studies have explored the potential of triazole derivatives to inhibit or disrupt biofilm formation.
Research has shown that novel 1,2,3-triazole functionalized pyridine (B92270) derivatives exhibit promising anti-biofilm activity, particularly against Staphylococcus aureus. researchgate.net In silico docking studies for these compounds suggested that they may act by inhibiting dehydrosqualene synthase, a key enzyme in the biosynthetic pathway of staphyloxanthin, which is a virulence factor for S. aureus. researchgate.net
Furthermore, hybrid molecules incorporating both 1,2,3-triazole and thiazole (B1198619) structures have demonstrated good biofilm inhibition against the pathogenic fungus Candida albicans. nih.gov The formation of hyphae is a critical step in the development of C. albicans biofilms, and certain thiazole derivatives have been shown to effectively inhibit this process. nih.gov Other research on couplings of 3-amino-1,2,4-triazole with Schiff bases also reported good anti-biofilm effects, indicating that the triazole scaffold is a versatile platform for the development of agents that can combat microbial biofilms. nih.govresearchgate.net
Anti-inflammatory Mechanisms in Preclinical Models
The anti-inflammatory potential of 4-phenyl-1,2,3-triazole derivatives, including halogenated variants like this compound, has been explored through various preclinical models. These studies focus on the compounds' ability to interfere with key inflammatory pathways and the production of signaling molecules that mediate inflammatory responses.
Research into triazole-containing compounds has demonstrated their capacity to modulate the expression and release of critical pro-inflammatory mediators. In preclinical settings, such as studies involving lipopolysaccharide (LPS)-activated microglial cells, inflammation is characterized by the release of factors including nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Derivatives featuring a 1,2,3-triazole moiety have been shown to effectively reduce LPS-induced NO production and significantly lower the transcription levels of these pro-inflammatory cytokines. nih.gov
Further investigations into related triazole structures support these findings. For instance, certain 1,2,4-triazole derivatives bearing a chlorophenyl group have been shown to inhibit the release of NO and prostaglandin (B15479496) E2 (PGE2), another key mediator in the inflammatory cascade. mdpi.comnih.gov The ability to suppress the production of TNF-α and IL-6 has also been identified as a key neuroprotective effect of some triazole derivatives in models of neuroinflammation. semanticscholar.org The anti-inflammatory effect of a novel triazole compound was also demonstrated by its ability to inhibit hyperalgesia induced by PGE2. researchgate.net This collective evidence suggests that a primary anti-inflammatory mechanism of phenyl-triazole compounds involves the downregulation of major inflammatory signaling molecules.
A significant mechanism underlying the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. nih.gov The two main isoforms, COX-1 and COX-2, represent different therapeutic targets; COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov
Derivatives of 1,2,3-triazole and 1,2,4-triazole have been extensively investigated as selective COX-2 inhibitors. nih.govnih.gov Studies have identified 4-phenyl-triazole compounds with a sulfonamide moiety, structurally similar to the selective COX-2 inhibitor celecoxib (B62257), that exhibit high COX-2 inhibitory potency and selectivity. nih.govmdpi.com For example, the compound 4-{2-[4-(4-chlorophenyl)- nih.govnih.govnih.govtriazol-1-yl]-ethyl}-benzenesulfonamide was noted for its high COX-2 potency. mdpi.com Other synthesized 1,2,4-triazole derivatives have demonstrated significant COX-2 inhibitory activity with favorable selectivity ratios over COX-1, with some performing similarly or better than reference drugs like celecoxib and diclofenac. nih.gov
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Triazole Derivatives
| Compound/Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| (E)-4-(4-chlorophenyl)-1,2,4-triazol-3-one derivative | 18.59 | 2.6 | 7.15 | mdpi.comnih.gov |
| Potent 1,2,4-triazole derivative 14 | 13.5 | 0.04 | 337.5 | nih.gov |
| 1,2,4-triazole-tetrahydroisoquinoline hybrid 16a | 11.95 | 1.27 | 9.41 | nih.gov |
| Celecoxib (Reference Drug) | 14.7 - 15.18 | 0.045 - 0.82 | ~18.5 - 326.7 | nih.gov |
| Diclofenac (Reference Drug) | 3.8 | 0.84 | 4.52 | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Potency
The biological activity of 4-phenyl-1,2,3-triazole derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing potency and selectivity by systematically modifying different parts of the molecule.
The nature and position of substituents on the phenyl ring of 4-phenyl-1,2,3-triazole derivatives play a pivotal role in determining their biological activity. SAR studies have revealed that different substitutions can have varied effects. For instance, in a series of anti-HIV-1 inhibitors based on this scaffold, the introduction of a halogen atom like fluorine (F) on the phenyl ring was found to maintain or slightly increase potency. nih.gov In contrast, substitutions with electron-donating methoxy (B1213986) groups (-OCH3) at either the ortho- or meta-positions led to a decrease in antiviral activity. nih.gov
The position of the substituent is also critical; some studies have shown that ortho-substituted derivatives are more effective than their meta- or para- counterparts for certain biological targets. nih.gov In other contexts, such as antifungal activity, a mono-chlorine substitution at the para-position (position 4) of the phenyl ring was reported to have a negative effect on the activity of a specific series of compounds. icm.edu.pl For antimalarial chalcone-triazole derivatives, a 3-chloro-4-fluoro substitution pattern on the benzene (B151609) ring resulted in the most potent compound. nih.gov These findings highlight that the electronic properties (electron-withdrawing like Cl vs. electron-donating like OCH3) and the specific location of the substituent on the phenyl ring are key determinants of biological function.
The triazole ring itself is a fundamental pharmacophore that is critical for the biological activity of these compounds. The 1,2,3-triazole moiety is considered an important component in inhibitors for various diseases, contributing to superior efficacy. nih.gov It acts as a rigid scaffold and possesses unique electronic characteristics, including a strong dipole moment and hydrogen bonding capacity, which facilitate high-affinity interactions with biological receptors. nih.govnih.gov
Structurally, the 1,4-disubstituted 1,2,3-triazole core is often used as a bioisostere for the amide bond due to similarities in size, planarity, and vector properties, making it a valuable linker in drug design. nih.govnih.gov Modifications made directly to the triazole ring can significantly alter biological activity. For example, introducing specific substituents at the 3-position of the triazole ring has been shown to dramatically enhance the antiproliferative activities of certain analogs. nih.gov The choice between isomeric forms, such as 1,2,3-triazole versus 1,2,4-triazole, can also influence the spectrum of biological activity, as both scaffolds are integral to a wide range of clinically used drugs. nih.govnih.gov
Pharmacophore modeling is a computational technique central to modern drug discovery, used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dergipark.org.tr This approach can be broadly categorized into two types: ligand-based and structure-based modeling. nih.gov
In ligand-based drug design, a pharmacophore model is developed by superimposing a set of known active molecules and identifying the common chemical features responsible for their activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. ijper.org For a class of compounds like 4-phenyl-1,2,3-triazoles, a ligand-based model for COX-2 inhibition would likely be generated by aligning several potent triazole-based inhibitors. The resulting pharmacophore would highlight the key interaction points, such as the spatial arrangement of the aromatic rings and any necessary hydrogen-bonding groups (like a sulfonamide moiety) that interact with the enzyme's active site. mdpi.com
This generated 3D pharmacophore model then serves as a query for virtual screening of large chemical databases to identify novel compounds that possess the required structural features and are therefore predicted to be biologically active. dergipark.org.trbiointerfaceresearch.com This process accelerates the discovery of new lead compounds by focusing synthetic and experimental efforts on molecules with a higher probability of success. nih.gov
Catalytic and Material Science Applications
Application as Ligands in Organometallic and Coordination Chemistry
1,2,3-Triazoles, particularly 1,4-disubstituted derivatives like 4-phenyl-1,2,3-triazole, are widely utilized as ligands in coordination and organometallic chemistry. nih.gov Their nitrogen atoms can coordinate with a variety of metal centers, leading to the formation of stable complexes with applications in homogeneous catalysis and as luminescent materials. nih.gov The 3-chlorophenyl group in 4-(3-chlorophenyl)-2H-1,2,3-triazole can influence the properties of the resulting metal complexes by modifying the electron density at the coordinating nitrogen atoms.
The synthesis of metal complexes with 1,2,3-triazole-based ligands is a well-established area of research. These ligands can act as monodentate or chelating agents to form complexes with a range of transition metals and lanthanides.
Copper (Cu) Complexes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for synthesizing the 1,4-disubstituted 1,2,3-triazole ring itself. nih.gov Following the synthesis of the triazole ligand, copper(I) and copper(II) complexes can be prepared. For example, a series of luminescent mononuclear copper(I) complexes have been synthesized from functionalized 2-(1H-1,2,3-triazol-4-yl)pyridine ligands. rsc.org Similarly, bis-1,2,3-triazole ligands have been used to create copper complexes intended for applications in electrochemical biosensors. nih.gov These complexes are often formed by reacting the triazole ligand with a suitable copper salt, such as copper powder or CuI, in an appropriate solvent. beilstein-journals.orgmdpi.com
Lanthanide (La, Ce) Complexes: There is significant interest in lanthanide complexes with nitrogen-containing heterocyclic ligands for applications in materials science and biosciences. nih.gov The complexation of lanthanides can enhance the biological activity of the organic ligands. nih.gov For instance, a lanthanum(III) complex with a 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid derivative has been synthesized and studied. nih.govucm.es The synthesis involved the reaction of the triazole ligand with a lanthanum(III) salt. nih.gov Similarly, solid-state cerium(III) nitrate (B79036) complexes with 6,6′-bis(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2′-bipyridine have been prepared by dissolving the ligand and the cerium salt in different solvents and allowing slow diffusion. acs.org The coordination can occur through the N2 and N3 atoms of the triazole ring. medjrf.com
Gold (Au) Complexes: Gold complexes featuring 1,2,3-triazole-based ligands, particularly those derived from 1,2,3-triazolylidenes (a type of N-heterocyclic carbene), have been synthesized for applications in homogeneous catalysis. nih.govresearchgate.net For example, gold(I) complexes with "normal" 1,2,3-triazolylidene ligands have been prepared and their catalytic activity in intramolecular hydroamination of alkynes has been examined. researchgate.net The synthesis of these complexes often involves the reaction of a triazolium salt with a gold precursor. wvu.edu Gold nanoparticles have also been used to catalyze the synthesis of 1,2,3-triazoles. mdpi.com
While specific studies detailing the use of this compound as a ligand in alkyne hydration are not prominent, the broader class of 1,2,3-triazole derivatives has been explored in various cross-coupling reactions. The hydration of alkynes is often catalyzed by mercury(II) or other transition metals. libretexts.org Gold catalysts, often stabilized by ligands, are particularly effective for a range of alkyne transformations. Gold(I) complexes with 1,2,3-triazolylidene ligands have been investigated as catalysts for the intramolecular hydroamination of alkynes. researchgate.net This suggests the potential for such ligands to be active in related alkyne functionalization reactions.
Furthermore, 1,2,3-triazole derivatives themselves can be synthesized or modified through cross-coupling reactions. Palladium and copper-catalyzed C-H functionalization on the triazole ring is an effective method for creating diverse derivatives. nih.gov
The development of chiral ligands for asymmetric catalysis is a major goal in organic synthesis, and 1,2,3-triazoles provide a valuable and tunable scaffold for this purpose. researchgate.net By introducing chirality to the triazole ligand, enantioselective transformations can be achieved.
New types of chiral triazole-oxazoline ligands have been developed and explored in palladium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to enones. bohrium.com These ligands, featuring modifications to the 1,2,3-triazole skeleton, can lead to switchable enantioselectivity with high yields. bohrium.com Another approach involves the synthesis of chiral 1,2,3-triazole-derived mesoionic carbenes with a chiral sulfur group, which have been used to create chiral-at-metal complexes. acs.org
Strategies for the catalytic asymmetric synthesis of chiral 1,2,3-triazoles include:
Enantioselective copper-catalyzed "click" reactions. researchgate.net
Enantioselective nickel-catalyzed "click" reactions. researchgate.net
Atroposelective rhodium/iridium-catalyzed "click" reactions. researchgate.netmdpi.com
These methods highlight the potential to create chiral versions of this compound that could serve as effective ligands in a variety of metal-catalyzed asymmetric reactions, such as Diels-Alder reactions or hydrogenations. researchgate.net
Potential in Functional Materials Science
The rigid, planar structure and the presence of multiple nitrogen atoms make the 1,2,3-triazole ring an excellent building block for functional organic materials. These materials find applications in areas such as gas storage and optoelectronics. The 3-chlorophenyl substituent on the 4-position of the triazole ring can be used to fine-tune the material's properties, such as its solubility, thermal stability, and electronic characteristics.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The 1,2,3-triazole moiety is an effective linker due to its ability to coordinate with metal centers through its nitrogen atoms. researchgate.netresearchgate.net
Researchers have designed MOFs using custom-designed triazole-containing ligands. In one notable example, replacing the standard 4,4′-bipyridine pillar ligand in a known MOF with a dipyridine ligand incorporating a 2H-1,2,3-triazole-2,4-diyl core resulted in a new framework, MTAF-3. rsc.org This triazole-based MOF exhibited a significantly enhanced CO2 uptake capacity, approximately three times higher than the parent framework. rsc.org This enhancement is attributed to the specific properties endowed by the triazole moiety within the structure. The introduction of a 3-chlorophenyl group, as in this compound, could further modify the pore environment and framework stability, potentially leading to materials with tailored gas adsorption properties. The synthesis of such polymers often involves solvothermal methods, reacting the triazole-based ligand with a metal salt. mdpi.comresearchgate.net
Derivatives of 1,2,3-triazole are being investigated for use in organic light-emitting diodes (OLEDs), which are prominent in modern display and lighting technologies. nih.gov The electronic properties of the triazole ring make it suitable for use in various layers of an OLED device.
Triazole-containing compounds can function as:
Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material makes up the bulk of the emissive layer, with a small amount of a phosphorescent dopant. Carbazole (B46965) derivatives, which are electron-rich, are often used in host materials. nih.govresearchgate.net Combining electron-donating units like carbazole with electron-accepting units like triazine or triazole can create bipolar host materials with balanced charge transport. researchgate.netelsevierpure.com
Electron-Transporting/Hole-Blocking Materials: The electron-deficient nature of the triazole ring makes it a good candidate for electron-transporting layers (ETLs) and hole-blocking layers (HBLs). These layers facilitate the transport of electrons from the cathode and block the passage of holes from the anode, respectively, ensuring that charge recombination occurs efficiently in the emissive layer. researchgate.net
Emitters: By modifying the triazole core with various aromatic groups, its photoluminescent properties can be tuned. A "Click-to-Twist" strategy has been developed to create N2-aryl triazoles that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high efficiency in OLEDs. snu.ac.kr The steric hindrance between the aryl groups and the triazole ring forces a twisted structure, which is crucial for achieving the small energy gap between singlet and triplet excited states required for TADF. snu.ac.kr The 4-(3-chlorophenyl) group could be incorporated into such designs to modulate the emission color and efficiency.
Table of Key Research Findings
| Application Area | Compound/Ligand Class | Key Finding | Reference |
|---|---|---|---|
| Metal-Triazole Complexes | 2-(4-chlorophenyl)-...-1,2,3-triazole-4-carboxylate | Successfully synthesized a La(III) complex; complexation can enhance biological activity. | nih.govucm.es |
| Metal-Triazole Complexes | Bis-1,2,3-triazole-bipyridine ligands | Formed stable 1:1 and 1:2 complexes with lanthanides (Ce, Eu) in solution. | acs.org |
| Asymmetric Catalysis | Chiral triazole-oxazoline ligands | Acted as effective ligands in Pd-catalyzed asymmetric 1,4-addition, achieving high yields and switchable enantioselectivity. | bohrium.com |
| MOFs | 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Incorporation into a pillared MOF (MTAF-3) led to a ~3-fold enhancement in CO2 uptake compared to the parent MOF. | rsc.org |
| OLEDs | N2-aryl triazoles | A "Click-to-Twist" synthetic strategy produced sterically constrained triazoles exhibiting TADF for high-efficiency blue-to-green emission. | snu.ac.kr |
Chemo/Biosensors Development
Derivatives of the 1,2,3-triazole core are prominent in the development of fluorescent chemosensors. These sensors are particularly valued for their high sensitivity, rapid response times, and the ability to provide real-time detection. The general mechanism involves the triazole moiety being part of a larger system that includes a fluorophore (a fluorescent signaling unit) and a receptor (the analyte binding site). The interaction of the analyte with the receptor modulates the electronic properties of the system, leading to a change in the fluorescence output, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal.
Research into triazole-based chemosensors has demonstrated their versatility in detecting a range of analytes, including metal cations, anions, and even biomolecules. For instance, various 1,2,3-triazole derivatives have been engineered to selectively detect ions such as Fe³⁺, Cu²⁺, and others, which are of significant environmental and biological concern. The selectivity of these sensors is often governed by the specific three-dimensional cavity created by the functional groups attached to the triazole ring.
In the context of biosensors, triazole derivatives have been incorporated into probes for biologically relevant molecules. A notable example is the use of triazole-containing BODIPY dyes as fluorescent probes for the detection of soluble oligomers of amyloid Aβ1-42 peptide, which is implicated in Alzheimer's disease. While not a direct application of this compound, this research highlights the utility of the triazole scaffold in creating sophisticated biosensing tools.
The development of these sensors often involves sophisticated synthetic strategies, where the 4-phenyl-1,2,3-triazole core is a common structural motif. The chlorophenyl group, as in this compound, can influence the electronic properties and the binding affinity of the sensor through its electron-withdrawing nature and its potential for further functionalization.
Below is a table summarizing the performance of some representative 1,2,3-triazole-based chemosensors, illustrating the potential of this class of compounds.
| Sensor Derivative Class | Analyte Detected | Limit of Detection (LOD) | Sensing Mechanism |
| Triazole-containing phenylene-vinylene | Fe²⁺ | 8.95 ppb | Fluorescence Quenching |
| Benzoyl hydrazine (B178648) with 1,2,4-triazole (B32235) subunit | Fe³⁺ | 6.7×10⁻⁷ M | Fluorescence Enhancement |
| TADA@AuNPs | Cr³⁺ | 5.89 µM | Colorimetric/Fluorescence |
| TADA@AuNPs | Eu³⁺ | 4.30 µM | Colorimetric/Fluorescence |
Table 1: Performance of Selected Triazole-Based Chemosensors Note: The data in this table is based on derivatives of the broader triazole class and not specifically on this compound.
While the direct application of this compound in chemosensors is a subject for future research, the established success of its derivatives underscores the significant potential of this compound as a building block for the next generation of sensing technologies. The ease of synthesis and functionalization of the 1,2,3-triazole core makes it a highly attractive platform for developing a wide range of highly selective and sensitive chemo/biosensors.
Emerging Research Areas and Future Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.org This method offers high yields and regioselectivity, forming 1,4-disubstituted triazoles. frontiersin.orgnih.gov Future research for synthesizing 4-(3-chlorophenyl)-2H-1,2,3-triazole and its derivatives will focus on optimizing these established methods to be more sustainable. This includes the development of catalysts that are less toxic and more efficient, the use of greener solvents like water, and the implementation of one-pot, multi-component reactions that reduce waste and energy consumption. nih.govnih.gov
Key areas for development include:
Catalyst Innovation: Exploring new copper-based catalysts or alternative metal catalysts (e.g., ruthenium) that can operate under milder conditions and at lower loadings.
Flow Chemistry: Adapting existing cycloaddition reactions to continuous flow systems, which can offer better control over reaction parameters, improved safety, and easier scalability.
Alternative Nitrogen Sources: Investigating non-azide-based synthetic pathways to construct the triazole ring, thereby avoiding the handling of potentially explosive azide (B81097) intermediates. frontiersin.org Methods using hydrazine (B178648) or diazo compounds as nitrogen sources are being explored for other triazoles and could be adapted. frontiersin.orgnih.gov
Exploration of New Biological Targets and Diverse Therapeutic Applications
Triazole derivatives are known to possess a vast spectrum of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties. nih.govijprajournal.comnih.gov While the specific therapeutic profile of this compound is not extensively defined in the provided literature, the broader family of triazoles provides a clear roadmap for future investigation.
A significant finding for a closely related compound, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, identified it as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a crucial target in immuno-oncology. nih.gov This highlights the potential of the chlorophenyl-triazole scaffold in cancer therapy. Future research will likely explore the activity of this compound and its derivatives against a wider array of biological targets.
| Potential Therapeutic Area | Specific Biological Target(s) | Rationale for Exploration |
| Oncology | Kinases, p53-MDM2 interaction, Indoleamine 2,3-dioxygenase (IDO1) | Triazoles are known to induce apoptosis and inhibit key signaling pathways in cancer cells. nih.govresearchgate.netnih.gov |
| Infectious Diseases | Fungal lanosterol (B1674476) 14α-demethylase, Viral enzymes (e.g., reverse transcriptase) | The triazole ring is a core component of many approved antifungal drugs and shows promise in antiviral agents. ijprajournal.comnih.gov |
| Neurological Disorders | GABA-A receptor, Dipeptidyl peptidase-4 (DPP-4) | Derivatives have shown anticonvulsant properties and potential for treating neurodegenerative diseases. researchgate.netnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Aromatase | Triazole hybrids have demonstrated significant anti-inflammatory and analgesic effects. researchgate.netnih.gov |
The strategy of creating hybrid molecules, where the triazole ring acts as a linker for different pharmacophores, is a promising approach to develop drugs with novel mechanisms of action or dual-targeting capabilities. ijprajournal.comnih.gov
Integration with Nanotechnology for Advanced Research Methodologies
Nanotechnology offers a powerful platform to enhance the therapeutic potential and research applications of compounds like this compound. One key area of integration is in drug delivery. For instance, researchers have successfully loaded sulfonamide-1,2,3-triazole molecular conjugates onto chitosan (B1678972) nanoparticles. mdpi.com This nanoformulation improved the antiparasitic activity against Toxoplasma gondii, demonstrating a 100% reduction in parasites and 100% survival in an experimental model, a significant improvement over the drug alone. mdpi.com
Future research directions in this area include:
Targeted Delivery: Developing nanoparticles functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, thereby delivering the triazole-based therapeutic directly to the site of action and reducing systemic toxicity.
Advanced Sensing: Integrating triazole compounds with graphene or other nanomaterials to create highly sensitive biosensors for detecting specific biomolecules or pathogens. bohrium.com
Advanced Computational Methods for Predictive Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of compounds and the prediction of their properties. researchgate.net For triazole derivatives, methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are widely used. nih.govbohrium.combohrium.com
These computational approaches allow researchers to:
Predict Molecular Structures: Optimize the geometry of this compound and its derivatives to determine their most stable conformations. bohrium.com
Analyze Electronic Properties: Use Frontier Molecular Orbital (FMO) analysis to understand the reactivity and stability of the molecule. bohrium.com
Simulate Receptor Binding: Perform molecular docking studies to predict how a triazole derivative will bind to a biological target, such as an enzyme's active site. researchgate.netnih.gov This can identify key interactions, like hydrogen bonds and π-π stacking, that are crucial for inhibitory activity. nih.gov For example, docking studies of triazole analogues with the enzyme DPP-4 revealed that interactions with residues like Glu205, Glu206, and Tyr662 are critical for binding. nih.gov
Develop Structure-Activity Relationships (SAR): Build predictive models that correlate specific structural features of triazole derivatives with their observed biological activity, guiding the design of more potent and selective compounds. nih.gov
| Computational Method | Application in Triazole Research | Reference |
| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational spectra, and electronic properties. | bohrium.combohrium.com |
| Molecular Docking | Prediction of binding modes and affinities of triazole ligands to protein targets (e.g., p53, kinases). | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Elucidation of the stability and dynamic behavior of ligand-protein complexes over time. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models to predict biological activity based on chemical structure. | researchgate.net |
Unexplored Reactivity and Derivatization Pathways of this compound
While the synthesis of the triazole core is well-established, the full reactive potential of the substituted ring system of this compound remains to be explored. The 1,2,3-triazole ring is generally stable but can undergo various chemical transformations, allowing for the creation of a diverse library of derivatives. nih.govnih.gov
Future research could focus on:
Functionalization of the Triazole Ring: Exploring reactions that modify the C-H bond on the triazole ring, allowing for the introduction of new functional groups that could modulate biological activity.
Modification of the Phenyl Ring: Utilizing the existing chloro-substituent as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or amino groups. This could significantly expand the chemical space around the core scaffold.
Novel Cycloaddition Reactions: Using the triazole ring itself as a component in further cycloaddition reactions to build more complex, fused heterocyclic systems. researchgate.net
Synthesis of Vinamidines: Investigating the conversion of the triazole into 1,2,3-triazole-substituted vinamidines, which are versatile synthons for creating new pyrazole (B372694) and pyridazine (B1198779) derivatives. researchgate.net
Addressing Research Gaps and Challenges in Triazole Chemistry and Its Applications
Despite significant progress, several challenges and knowledge gaps remain in the field of triazole chemistry that are relevant to this compound. researchgate.net A primary challenge in medicinal chemistry is the emergence of drug resistance, particularly in antifungal and anticancer therapies. ijprajournal.com Therefore, there is a constant need to develop novel triazole derivatives with new modes of action.
Key research gaps to be addressed include:
Metabolic Profiling: A significant gap exists in understanding how triazole-based compounds are metabolized in biological systems and their fate in the environment. The analysis of polar triazole derivative metabolites (TDMs) like triazole alanine (B10760859) (TA) and triazole acetic acid (TAA) is challenging but crucial for assessing food safety and environmental impact. eurl-pesticides.eu
Selectivity and Toxicity: While many triazoles show high efficacy, achieving selectivity for the target (e.g., a cancer cell enzyme) over human enzymes is a major hurdle to minimize toxicity and side effects. researchgate.net
Structure-Activity Relationship (SAR) Elucidation: For many triazole series, including this one, a comprehensive SAR is not yet established. Systematic derivatization and biological testing are needed to understand precisely how different substituents on both the phenyl and triazole rings influence activity. nih.gov
Systematic Biological Screening: The specific compound this compound has not been broadly screened against a wide range of biological targets. A systematic evaluation is needed to uncover its full therapeutic potential.
Q & A
Q. Table 1: Comparison of Synthetic Routes
How can NMR spectroscopy and X-ray crystallography confirm the structure and regiochemistry of these derivatives?
Basic Research Question
- ¹H NMR : Key signals include the triazole proton (δ 7.95–8.0 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.3–7.8 ppm). Splitting patterns (e.g., dd, m) help confirm substituent positions .
- X-ray crystallography : Resolves regiochemistry ambiguities. For example, in cis-constrained analogs, the 4,5-disubstituted triazole ring planarity and dihedral angles with the chlorophenyl group are validated .
What methodologies enhance regioselectivity in triazole ring formation?
Advanced Research Question
Regioselectivity challenges arise due to competing 1,4- and 1,5-triazole isomers. Strategies include:
- Iodide-mediated α-C(sp³)−H triazolization : I⁻ ions stabilize transition states, favoring α-C–H bond activation in ethers, achieving >90% regioselectivity for 2H-1,2,3-triazoles .
- Cis-constrained design : Incorporating bulky substituents at the 4- and 5-positions to prevent isomerization, as seen in tubulin-targeting analogs .
How do structural modifications influence biological activity in anticancer research?
Advanced Research Question
- Cis-constrained 4,5-disubstitution : Mimics combretastatin A-4 (CA-4) to inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM). The triazole ring prevents cis-trans isomerization, enhancing metabolic stability .
- 3-Chlorophenyl group : Enhances hydrophobic interactions with tubulin’s colchicine-binding site, as shown in molecular docking studies .
What strategies mitigate purification challenges in regioisomeric mixtures?
Advanced Research Question
- Gradient elution chromatography : Using petroleum ether/ethyl acetate (PE/EA, 10:1 to 4:1) resolves regioisomers with similar polarities .
- HPLC with chiral columns : Separates enantiomers in asymmetric syntheses (not directly cited but inferred from advanced purification trends).
How do computational methods predict target interactions?
Advanced Research Question
- Molecular docking : Predicts binding modes with tubulin (PDB: 1SA0). For example, 4-(3-chlorophenyl) groups form π-π stacking with β-tubulin’s Tyr202 and hydrophobic contacts with Leu248 .
- MD simulations : Assess stability of triazole-protein complexes over 100 ns trajectories, validating docking predictions .
What are common pitfalls in antifungal activity assays?
Basic Research Question
- False positives : Due to compound aggregation or membrane disruption. Use detergent controls (e.g., 0.01% Triton X-100) .
- MIC determination : Standardize inoculum density (1–5 × 10⁵ CFU/mL) and incubation time (48–72 hrs) against Candida and Aspergillus species .
How are structure-activity relationships (SAR) systematically studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
